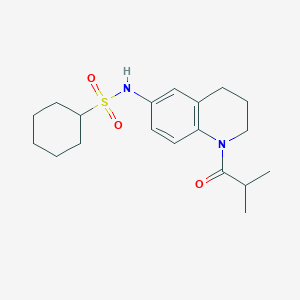![molecular formula C8H14ClNO2 B2920561 3-Azabicyclo[3.2.1]octane-6-carboxylic acid hcl CAS No. 2287318-53-8](/img/structure/B2920561.png)
3-Azabicyclo[3.2.1]octane-6-carboxylic acid hcl
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Azabicyclo[3.2.1]octane-6-carboxylic acid hydrochloride is a chemical compound with the CAS Number: 2287318-53-8 . It has a molecular weight of 191.66 . The IUPAC name for this compound is (1S,5R,6R)-3-azabicyclo[3.2.1]octane-6-carboxylic acid hydrochloride . It is stored at room temperature and comes in the form of a powder .
Synthesis Analysis
The synthesis of compounds similar to 3-Azabicyclo[3.2.1]octane-6-carboxylic acid hcl has been a topic of interest in the field of organic chemistry . The 8-azabicyclo[3.2.1]octane scaffold, which is a part of the structure of this compound, is the central core of the family of tropane alkaloids . Most of the approaches rely on the enantioselective construction of an acyclic starting material that contains all the required stereochemical information to allow the stereocontrolled formation of the bicyclic scaffold .Molecular Structure Analysis
The InChI code for 3-Azabicyclo[3.2.1]octane-6-carboxylic acid hydrochloride is 1S/C8H13NO2.ClH/c10-8(11)7-2-5-1-6(7)4-9-3-5;/h5-7,9H,1-4H2,(H,10,11);1H . This code provides a unique identifier for the molecular structure of the compound.Physical And Chemical Properties Analysis
3-Azabicyclo[3.2.1]octane-6-carboxylic acid hydrochloride is a powder at room temperature . It has a molecular weight of 191.66 .Applications De Recherche Scientifique
Synthesis and Reactivity
A significant portion of the research on 3-Azabicyclo[3.2.1]octane-6-carboxylic acid HCl and its derivatives focuses on synthesis and reactivity. Researchers have developed methods for synthesizing conformationally constrained dipeptide isosteres based on derivatives of tartaric acid and α-amino acids. These compounds, such as 3-Aza-6,8-dioxabicyclo[3.2.1]octane-7-carboxylic acids, are highlighted for their potential in peptidomimetic synthesis due to their unique structural features (Guarna et al., 1999).
Structural Studies
Detailed structural analyses have been conducted on various derivatives, such as (±) 3-hydroxy-1-azabicyclo[2.2.2]octane-3-carboxylic acid and its esters. These studies utilize techniques like IR and NMR spectroscopy to elucidate the compounds' structures and investigate their conformational dynamics (Arias-Pérez et al., 2003).
Biological Activity
Research has also explored the biological activity of derivatives, particularly their interaction with GABA receptors. One study presents a single-step synthesis of four pure stereoisomers of 6-amino-3-azabicyclo[3.2.1]octane-6-carboxylic acid, evaluating their activity on the GABA receptor, which underscores the potential therapeutic applications of these compounds (Gelmi et al., 2007).
Application in Organic Synthesis
The versatility of this compound derivatives in organic synthesis is well-documented. For example, the synthesis of enantiomerically pure bicyclic pyrrolidine derivatives, which serve as efficient chiral auxiliaries in Michael-type reactions, highlights the compound's role in facilitating asymmetric syntheses (Martens & Lübben, 1991).
Conformational Analysis and Drug Design
The constrained structures of this compound derivatives make them interesting candidates for drug design, offering unique conformations that can be tailored for specific interactions with biological targets. Studies have detailed the efficient synthesis of these compounds and their analogues, providing a foundation for future pharmaceutical development (Casabona, Jiménez, & Cativiela, 2007).
Safety and Hazards
Orientations Futures
Research on compounds with the 8-azabicyclo[3.2.1]octane scaffold, such as 3-Azabicyclo[3.2.1]octane-6-carboxylic acid hcl, is ongoing due to their interesting biological activities . Future directions may include the development of more efficient synthesis methods and further exploration of their biological activities.
Mécanisme D'action
Mode of Action
It is known that the compound belongs to the family of tropane alkaloids , which are known to interact with various receptors and enzymes in the body.
Biochemical Pathways
Tropane alkaloids, to which AT25598 is related, are known to affect a wide array of biological activities . .
Result of Action
Given its structural similarity to tropane alkaloids , it may exhibit a range of biological activities.
Propriétés
IUPAC Name |
3-azabicyclo[3.2.1]octane-6-carboxylic acid;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO2.ClH/c10-8(11)7-2-5-1-6(7)4-9-3-5;/h5-7,9H,1-4H2,(H,10,11);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTPMUUPSUUPEIA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC(C1CNC2)C(=O)O.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.65 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[4-(2-Methylbenzimidazol-1-yl)piperidin-1-yl]prop-2-en-1-one](/img/structure/B2920479.png)
![6-Methyl-2-phenacylsulfanyl-3-phenyl-6,7-dihydrothieno[3,2-d]pyrimidin-4-one](/img/structure/B2920482.png)

![1-((1-(1-(5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carbonyl)azetidin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)pyrrolidin-2-one](/img/structure/B2920484.png)

![N-benzyl-2-(4-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)phenyl)acetamide](/img/structure/B2920486.png)

![2-(2-(Dimethylamino)ethyl)-1-(3-fluorophenyl)-6,7-dimethyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2920488.png)

![N-[(E)-(dimethylamino)methylidene]-4-(4-fluorobenzoyl)-1H-pyrrole-2-carboxamide](/img/structure/B2920491.png)



![6-(4-Fluorophenyl)-3-((2-methylbenzyl)thio)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2920500.png)